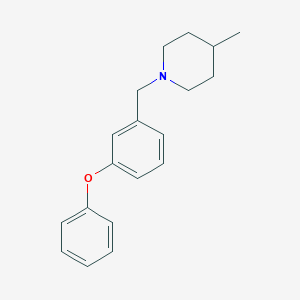

4-methyl-1-(3-phenoxybenzyl)piperidine

Descripción

4-Methyl-1-(3-phenoxybenzyl)piperidine is a piperidine derivative characterized by a methyl group at the 4-position and a 3-phenoxybenzyl substituent on the nitrogen atom.

Propiedades

IUPAC Name |

4-methyl-1-[(3-phenoxyphenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-16-10-12-20(13-11-16)15-17-6-5-9-19(14-17)21-18-7-3-2-4-8-18/h2-9,14,16H,10-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNZUNLDWYAMOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

4-Methyl-1-({2,3,5,6-Tetramethyl-4-[(4-Methylpiperidinyl)Methyl]Phenyl}Methyl)Piperidine

- Structure : Features a bulky tetramethylphenyl group and a secondary piperidine substituent .

- Activity :

- Antidiabetic : Inhibits α-amylase by 97.3% (vs. 61.66% for acarbose).

- Antioxidant : Moderate DPPH radical scavenging compared to ascorbic acid.

- DNA Binding : Enhanced interactions due to aromatic substituents.

4-Methyl-1-(1-Oxo-10-Undecylenyl)Piperidine (4n)

4-Methyl-1-(2-Naphthylsulfonyl)Piperidine

- Structure : Naphthylsulfonyl group enhances steric bulk and electron-withdrawing effects.

- Physicochemical Properties: Molecular Formula: C₁₆H₁₉NO₂S. Molar Mass: 289.39 g/mol .

Functional Comparisons

Enzyme Inhibition

Acetylcholinesterase (AChE) Inhibition :

- Benzisoxazole-piperidine hybrids (e.g., compound 21 ) with a two-carbon methylene linker show IC₅₀ = 36 nM, outperforming ether-linked analogs (IC₅₀ = 240–939 nM) due to enhanced flexibility .

- Substitution at the benzisoxazole ring (e.g., methoxy groups) improves AChE inhibition but reduces 5-HT4 receptor affinity .

α-Amylase Inhibition :

Receptor Modulation

- Neuronal Nicotinic Receptors (nAChRs) :

Pharmacokinetic and Toxicity Profiles

Molecular Interactions and Binding Affinities

- Binding Orientation :

- Sigma-1 Receptor Targeting: Piperidine-based radiopharmaceuticals (e.g., [¹²⁵I]PAB) bind melanoma cells with Ki = 6.0 nM, demonstrating high tumor selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.